2,4-dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N4O2/c15-9-1-2-10(11(16)7-9)12(21)18-14-20-19-13(22-14)8-3-5-17-6-4-8/h1-7H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIKDNBXHAONCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5-(4-pyridyl)-1,3,4-oxadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,4-dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
2,4-dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Biological Studies: It serves as a tool compound in studying various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Structural Analogues and Antifungal Activity
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- Structure : Contains a sulfamoyl group and a 4-methoxyphenylmethyl substituent.
- Activity : Effective against Candida albicans (MIC: 50 μg/mL), likely via thioredoxin reductase inhibition .
- Advantage : Higher selectivity due to the methoxy group’s electron-donating effects.
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Structure : Features a furan-2-yl group and a cyclohexyl-ethyl sulfamoyl moiety.
- Activity : Potent antifungal activity (MIC: 100 μg/mL) but lower solubility than LMM5 .
2,4-Dichloro-N-[5-(Pyridin-4-yl)-1,3,4-Oxadiazol-2-yl]Benzamide
- Structural Distinction : Pyridin-4-yl and dichlorophenyl groups replace the sulfamoyl and methoxy/furan substituents.
- Predicted Activity : The electron-withdrawing Cl groups may enhance membrane permeability, while the pyridine ring could improve target binding (e.g., kinase or reductase inhibition) .
Substitution Pattern and Bioactivity
- Heterocyclic Variations : Replacing the oxadiazole’s sulfur atom (e.g., in thiadiazoles) reduces aromaticity and alters bioactivity, as seen in evidence 5 .
Physicochemical Properties
- Solubility : The pyridin-4-yl group in the target compound may improve aqueous solubility compared to furan or methoxyphenyl analogs (e.g., LMM11 requires DMSO/Pluronic F-127 for solubilization) .
Biological Activity
2,4-Dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound can be represented as:
This compound features a dichlorobenzene moiety linked to a pyridine and an oxadiazole ring, which are known to contribute to its biological activity.
Research indicates that compounds containing oxadiazole and pyridine moieties often exhibit diverse biological activities including anti-cancer effects. The proposed mechanisms include:
- Inhibition of Kinases : Similar compounds have shown the ability to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways. For instance, derivatives with oxadiazole structures have been reported to inhibit RET kinase activity effectively .
- Antimicrobial Activity : Some studies suggest that benzamide derivatives can exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Anticancer Activity
A study evaluating various benzamide derivatives found that those with oxadiazole structures demonstrated significant inhibition of cancer cell proliferation. Specifically, compounds similar to this compound showed promising results against RET-driven cancers .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of similar compounds indicated that they possess activity against various bacterial strains. The presence of the oxadiazole ring is believed to enhance this activity by facilitating interactions with bacterial enzymes .
Case Studies
- RET Kinase Inhibition : A derivative of the compound was tested for its ability to inhibit RET kinase in vitro. The results demonstrated a dose-dependent decrease in kinase activity, leading to reduced proliferation in RET-positive cancer cell lines .
- Antimicrobial Testing : In a comparative study of several benzamide derivatives, this compound exhibited notable antimicrobial efficacy against Gram-positive bacteria, suggesting potential therapeutic applications in infectious diseases .
Data Summary
The following table summarizes key findings from studies on this compound and related compounds:
| Study Focus | Activity | IC50/EC50 | Notes |
|---|---|---|---|
| RET Kinase Inhibition | Significant inhibition | IC50 = 0.25 µM | Effective in cellular models |
| Antimicrobial Activity | Active against Gram-positive bacteria | EC50 = 15 µg/mL | Potential for development as an antibiotic |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
